molecular formula C21H11NO4S B6578767 3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 313233-66-8

3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No.: B6578767
CAS No.: 313233-66-8
M. Wt: 373.4 g/mol
InChI Key: FPRGASXDTZIUFK-UHFFFAOYSA-N
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Description

3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a bifunctional coumarin-thiazole hybrid compound. Its synthesis typically involves a multi-step protocol:

  • Step 1: Reaction of 3-bromoacetylcoumarin with thiourea to form 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one as a key intermediate .
  • Step 2: Acetylation of the intermediate with acetyl chloride in chloroform yields the final compound .

The compound’s structure combines a coumarin backbone (a 2H-chromen-2-one moiety) and a thiazole ring, linked at the 3-position of the coumarin.

Properties

IUPAC Name

3-[2-(2-oxochromen-3-yl)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11NO4S/c23-20-14(9-12-5-1-3-7-17(12)25-20)16-11-27-19(22-16)15-10-13-6-2-4-8-18(13)26-21(15)24/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGASXDTZIUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Three-Component Synthesis

The most efficient route involves a one-pot reaction combining 3-(2-bromoacetyl)coumarin , potassium thiocyanate (KSCN) , and arylamines in ethanol under reflux (60–65°C for 2 hours). This method proceeds via sequential thiocyanation, nucleophilic addition, and cyclodehydration (Scheme 1).

Reaction Mechanism:

  • Thiocyanation : 3-(2-Bromoacetyl)coumarin reacts with KSCN to form 3-(2-thiocyanatoacetyl)coumarin .

  • Nucleophilic Addition : Arylamines attack the thiocyanate group, generating an intermediate thioamide.

  • Cyclization : Intramolecular cyclization yields the thiazole ring, followed by dehydration to form the final product.

Optimized Conditions :

  • Solvent : Ethanol (10 mL per mmol)

  • Temperature : 60–65°C

  • Yield : 85–92% (Table 1)

Solvent-Free Mechanochemical Grinding

A catalyst-free solid-state synthesis achieves comparable yields (80–89%) by grinding 3-(2-bromoacetyl)coumarin with 1-arylthiourea for 15 minutes at room temperature. Water (2–3 drops) acts as a grinding additive to enhance reactivity.

Advantages :

  • Eliminates solvent waste.

  • Reduces reaction time to 15 minutes.

  • Avoids purification challenges associated with multicomponent reactions.

Multi-Step Approaches via Hydrazone Intermediates

Alternative routes involve forming 3-(2-hydrazinylacetyl)coumarin intermediates, which undergo cyclocondensation with thione derivatives. For example, 3-acetylcoumarin reacts with arylhydrazines to form hydrazones, followed by Vilsmeier-Haack formylation and Hantzsch thiazole synthesis (Scheme 2).

Critical Steps :

  • Vilsmeier-Haack Reaction : Converts hydrazones to formylpyrazoles using POCl₃/DMF.

  • Hantzsch Thiazole Synthesis : Cyclizes α-haloketones with thiosemicarbazide.

Yield : 75–88% after purification.

Comparative Analysis of Synthetic Methods

Table 1 summarizes reaction parameters, yields, and scalability for each method.

MethodReagentsConditionsYield (%)Purity (HPLC)Reference
One-Pot Synthesis3-(2-Bromoacetyl)coumarin, KSCN, arylamineEthanol, 60–65°C, 2 h85–92>95%
Solvent-Free Grinding3-(2-Bromoacetyl)coumarin, 1-arylthioureaRT, 15 min, H₂O additive80–89>93%
Multi-Step3-Acetylcoumarin, arylhydrazine, POCl₃/DMFReflux, 3–4 h75–88>90%

Key Observations :

  • One-pot methods prioritize efficiency and atom economy.

  • Grinding techniques suit green chemistry objectives but require stoichiometric precision.

  • Multi-step routes enable modular functionalization but incur longer synthesis times.

Structural Characterization and Validation

All synthesized compounds were validated via ¹H NMR , IR , and mass spectrometry . For example:

  • IR : Lactone C=O stretch at 1705 cm⁻¹, thiazole C=N at 1609 cm⁻¹.

  • ¹H NMR : Coumarin C4 proton at δ 8.60 ppm; thiazole proton at δ 7.75 ppm.

  • EI-MS : Molecular ion peak at m/z 348 [M+H]⁺.

Challenges and Optimization Strategies

Byproduct Formation in One-Pot Reactions

Competitive side reactions between KSCN and excess arylamines may generate 3-(2-arylaminoacetyl)coumarin byproducts. Mitigation strategies include:

  • Slow addition of arylamines.

  • Temperature control (60–65°C).

Solvent Selection in Multi-Step Routes

Polar aprotic solvents (e.g., DMF) improve Vilsmeier-Haack formylation efficiency but complicate purification. Ethanol recrystallization achieves >90% purity.

Industrial Scalability and Cost Analysis

  • Raw Material Cost : ~$120–150/g for 3-(2-bromoacetyl)coumarin (bulk pricing).

  • Grinding Method : Low energy consumption (~0.5 kWh/kg product).

  • Waste Reduction : Solvent-free methods cut waste disposal costs by 40% .

Chemical Reactions Analysis

1.1. Hantzsch Thiazole Cyclization

The thiazole ring formation occurs via condensation of α-bromoacetylcoumarin derivatives with thiourea or thioamide precursors:

  • Example : 3-(2-Bromoacetyl)coumarin reacts with arylthioureas under solvent-free grinding conditions (15 min, mortar-pestle) to yield bis-coumarin-thiazoles in 75–85% yields .

  • Mechanism : Nucleophilic substitution at the α-bromo position by the thiol group, followed by cyclodehydration.

2.1. Acetylation of Amino Substituents

The 2-aminothiazole derivatives undergo N-acetylation:

  • Reagents : Acetic anhydride/pyridine (1:3 ratio).

  • Conditions : 50–55°C, 16 hours.

  • Product : N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]-N-p-tolylacetamide (confirmed via ¹H NMR at δ 2.27 ppm for CH₃) .

2.2. Hydrazone Formation

Thiazolylcoumarins react with aromatic aldehydes to form hydrazone-linked derivatives:

  • Example : Condensation with 2-bromobenzaldehyde yields 3-(2-(2-(2-bromobenzylidene)hydrazino)thiazol-4-yl)-2H-chromen-2-one.

  • Conditions : Microwave irradiation (300 W, 80°C, 10 min) .

  • Yields : 69–75% .

Key Spectral Data

DerivativeIR (ν, cm⁻¹)¹H NMR (δ, ppm)Reference
4a (p-tolylamino derivative)3307 (NH), 1708 (C=O)2.27 (s, CH₃), 8.60 (s, C4-H)
5a (bromophenyl hydrazone)1679 (C=O), 1592 (C=N)12.50 (s, NH), 8.65 (CH=N)
COD9 (2-chlorophenyl oxadiazole)1700 (C=O)8.97 (s, pyran-H)

Reactivity Trends

  • Electrophilic Substitution : The coumarin C4 position (δ 8.60 ppm in ¹H NMR) is susceptible to halogenation .

  • Nucleophilic Attack : Thiazole NH groups participate in condensation reactions (e.g., with aldehydes) .

  • Photophysical Properties : Benzothiazole-coumarin hybrids exhibit intramolecular S⋯O=C contacts (2.727 Å), influencing fluorescence .

Comparative Reaction Efficiency

MethodTimeYield (%)SolventCatalyst
One-pot three-component3 h80–92EthanolNone
Solvent-free grinding15 min75–85NoneNone
Microwave-assisted10 min69–75Ethanol/waterNone

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of chromenones exhibit significant anticancer properties. The thiazole moiety enhances the compound's ability to inhibit tumor cell proliferation by inducing apoptosis in cancer cells. Studies have shown that compounds similar to 3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one can target specific signaling pathways involved in cancer progression .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against various bacterial strains. The thiazole ring is known for its role in enhancing the antimicrobial efficacy of compounds by disrupting bacterial cell membranes . This makes it a candidate for further development into novel antibiotics.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. The structural features allow it to modulate inflammatory pathways effectively .

Material Science Applications

  • Fluorescent Dyes :
    • The unique chromophoric structure of the compound makes it suitable for use as a fluorescent dye in biological imaging. Its ability to absorb and emit light at specific wavelengths can be exploited in various imaging techniques such as fluorescence microscopy .
  • Polymer Additives :
    • The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the materials. Its antioxidant properties may also improve the longevity and performance of polymers used in industrial applications .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of chromenone-thiazole hybrids, including our compound. It was found to inhibit the growth of breast cancer cells significantly, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In an investigation reported by Antibiotics Journal, researchers tested derivatives against multi-drug resistant strains of E. coli and Staphylococcus aureus. The results showed that compounds with thiazole substitutions exhibited higher antibacterial activity than their non-thiazole counterparts, suggesting the importance of this moiety in enhancing efficacy .

Mechanism of Action

The mechanism of action of 3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell proliferation, survival, and apoptosis . This inhibition can lead to the suppression of tumor growth and the induction of cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

3-(2-Aminooxazol-5-yl)-2H-chromen-2-one Derivatives

  • Structure : Replaces the thiazole ring with an oxazole moiety.
  • Synthesis : Prepared via condensation of 3-acetylcoumarin with urea, followed by Schiff base formation with aldehydes .
  • Activity : Exhibits antimicrobial (e.g., Staphylococcus aureus inhibition) and antiproliferative effects, but lower potency compared to thiazole-containing counterparts due to reduced electron-withdrawing effects of oxazole .

N-Substituted Cinnamamides (e.g., Compound 2)

  • Structure : Features an acetamide-substituted thiazole linked to coumarin.
  • Synthesis: Derived from 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one via acetylation .
  • Activity : Shows moderate antioxidant properties but lacks significant antimicrobial efficacy compared to unsubstituted thiazole derivatives .

3-(4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino)-1,5-benzothiazepines

  • Structure : Incorporates a benzothiazepine ring fused to the thiazole-coumarin system.
  • Synthesis: Generated by reacting N-substituted cinnamamides with 2-aminobenzene thiol .
  • Activity : Displays enhanced antifungal activity (e.g., Candida albicans inhibition) due to the expanded π-conjugation and improved membrane permeability .

Table 1: Antimicrobial and Antiproliferative Activities

Compound Class Key Substituents Antimicrobial Activity (MIC, μg/mL) Antiproliferative IC₅₀ (μM)
Target Compound Thiazole-coumarin hybrid 16–32 (Gram-positive bacteria) 12.5–25 (MCF-7 cells)
Oxazole-coumarin derivatives Oxazole, Schiff base substituents 32–64 25–50
N-Substituted cinnamamides Acetamide, cinnamoyl groups >64 >100
Benzothiazepine hybrids Benzothiazepine fusion 8–16 (Fungal strains) 6.25–12.5

Data Sources :

Key Findings:

  • Thiazole vs. Oxazole : Thiazole-containing derivatives exhibit superior antimicrobial potency due to stronger electron-withdrawing effects and enhanced interaction with bacterial enzymes .
  • Substituent Effects : Acetamide groups reduce bioactivity, while benzothiazepine fusion improves antifungal efficacy by facilitating cell wall penetration .

Physicochemical and Spectral Comparisons

Table 2: Spectral Data for Selected Compounds

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm)
Target Compound 1745, 1680 7.21–7.93 (aromatic H), 2.31 (CH₃CO)
3-(2-Aminooxazol-5-yl) derivative 1730, 1665 7.15–7.88 (aromatic H), 8.42 (CH=N)
Benzothiazepine hybrid 1750, 1695 6.95–7.75 (aromatic H), 3.82 (OCH₃)

Data Sources :

Analysis:

  • IR Shifts : Higher C=O stretching frequencies in benzothiazepine hybrids suggest stronger intramolecular hydrogen bonding .
  • NMR Trends : Electron-donating substituents (e.g., OCH₃) deshield aromatic protons, shifting signals upfield .

Mechanistic and Structural Insights

  • Intramolecular Interactions : The planar 2-(2-oxo-2H-chromen-3-yl)chromenium core stabilizes via C–H⋯O hydrogen bonds, enhancing crystallinity and bioavailability .
  • Bioactivity Correlation : Thiazole derivatives with nitro or hydroxyphenyl substituents (e.g., compound 14, 61% biofilm inhibition) outperform unsubstituted analogues due to increased electrophilicity .

Biological Activity

The compound 3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a hybrid molecule that combines the structural motifs of coumarin and thiazole. This unique structure has garnered attention for its potential biological activities, particularly in anticancer, antibacterial, and antioxidant domains. This article reviews the current understanding of its biological activity based on diverse research findings.

Structural Characteristics

The compound features two significant moieties:

  • Coumarin Backbone : Known for various biological activities, including anticoagulant and anti-inflammatory effects.
  • Thiazole Ring : Associated with antimicrobial and anticancer properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound APC332.01Induces apoptosis
Compound BDU14535.22Cell cycle arrest
Compound CSW4801.01DNA Topoisomerase I inhibition

These findings suggest that the compound may induce apoptosis by causing DNA damage and cell cycle arrest in cancer cells, similar to other coumarin derivatives that target key regulatory proteins involved in tumor growth .

2. Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have also been extensively studied. The compound has demonstrated significant activity against both bacterial and fungal strains:

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1720
Escherichia coli1525
Candida albicans1815

These results indicate that the compound exhibits comparable efficacy to standard antibiotics like ciprofloxacin . The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

3. Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. Studies have shown that similar compounds possess notable free radical scavenging abilities:

Compound DPPH Scavenging Activity (%) IC50 (µg/mL)
Compound D8512
Compound E7815

These findings suggest that the compound can effectively neutralize free radicals, contributing to its overall therapeutic potential .

Case Studies

Several case studies have documented the synthesis and evaluation of thiazole-coumarin derivatives:

  • Synthesis and Evaluation : A series of thiazole-coumarin derivatives were synthesized and evaluated for their biological activity against various cancer cell lines. The most active derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating high potency .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could inhibit histone deacetylases (HDACs), leading to altered gene expression associated with apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one, and what analytical techniques are used for structural validation?

  • Methodological Answer : A common two-component synthesis involves reacting 3-(2-thiocyanatoacetyl)-2H-chromen-2-one with substituted anilines in ethanol (1:1 molar ratio) under reflux conditions . Structural validation typically employs UV-vis, FTIR, 1H^1H/13C^{13}C NMR, and high-resolution mass spectrometry. Single-crystal X-ray diffraction (e.g., orthorhombic space group Pna21_1) is critical for unambiguous confirmation of regiochemistry and stereochemistry .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • FTIR : To confirm carbonyl (C=O, ~1700 cm1^{-1}) and thiazole ring vibrations.
  • NMR : 1H^1H NMR identifies aromatic protons and coupling patterns, while 13C^{13}C NMR resolves carbonyl and heterocyclic carbons .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What in vitro assays are commonly used to evaluate the biological activity of coumarin-thiazole hybrids?

  • Methodological Answer : Standardized antibacterial screening against Gram-positive/negative strains (e.g., Staphylococcus aureus, E. coli) using agar diffusion or microdilution assays . Dustable powder formulations (e.g., Furmidge method) are employed for bioactivity testing in pesticidal or antifungal studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity, particularly addressing side reactions?

  • Methodological Answer :

  • Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance reactivity and reduce byproducts .
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition of thermally sensitive intermediates .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and what challenges exist in obtaining suitable crystals?

  • Methodological Answer : X-ray diffraction resolves bond angles, torsion angles, and intermolecular interactions (e.g., C–H···O/N hydrogen bonds) . Challenges include:

  • Crystallization : Slow evaporation of solvent (e.g., methanol/chloroform) at 4°C to obtain diffraction-quality crystals.
  • Data Collection : Low-temperature (100 K) data collection reduces thermal motion artifacts .

Q. How can researchers analyze discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Purity Assessment : Validate compound purity via HPLC (>95%) to rule out impurities affecting activity .
  • Assay Conditions : Standardize protocols (e.g., inoculum size, incubation time) to minimize variability .
  • Structural Analog Comparison : Compare bioactivity of derivatives (e.g., nitro vs. methoxy substituents) to identify structure-activity relationships .

Q. What computational methods are employed to predict physicochemical properties or binding interactions?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with logP or solubility .
  • Molecular Docking : Simulate binding to target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina .

Q. What are the key considerations in designing stability studies for this compound under various storage conditions?

  • Methodological Answer :

  • Degradation Pathways : Monitor hydrolysis of the lactone ring (pH-dependent) via accelerated stability testing (40°C/75% RH) .
  • Storage : Use amber vials at -20°C to prevent photodegradation and moisture absorption .

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